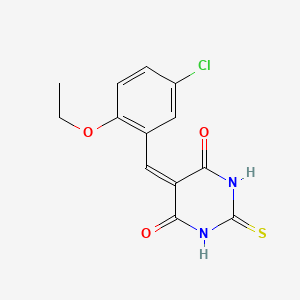![molecular formula C11H14N2O4S B5711223 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5711223.png)
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine (MNPS) is a chemical compound that has recently gained attention in the field of scientific research. It is a sulfonamide derivative that has been found to have potential applications in the field of medicinal chemistry, specifically in the development of new drugs. MNPS has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
作用機序
The mechanism of action of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonamide group of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine and the target protein. This covalent bond results in the inhibition of the target protein's activity. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been shown to have a unique mechanism of action that differs from other sulfonamide derivatives.
Biochemical and Physiological Effects:
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions in the body. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has also been found to have activity against the dopamine transporter, which can lead to an increase in dopamine levels in the brain. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has also been shown to have a unique mechanism of action, which makes it a promising candidate for further research. However, one of the limitations of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine. One area of research could focus on the development of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine as a potential drug candidate for the treatment of various diseases. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been shown to have activity against a range of biological targets, which makes it a promising candidate for further drug development. Another area of research could focus on the optimization of the synthesis method for 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine, with the aim of improving its yield and purity. Additionally, further studies could be carried out to investigate the mechanism of action of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine, with the aim of gaining a better understanding of its activity against various biological targets.
合成法
The synthesis of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine involves the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The synthesis of 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been studied for its potential applications in the field of medicinal chemistry. It has been found to have activity against a range of biological targets, including enzymes and receptors. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine has also been found to have activity against the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
特性
IUPAC Name |
1-(4-methyl-2-nitrophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-9-4-5-11(10(8-9)13(14)15)18(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAUIQFDJYFWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-2-nitrophenyl)sulfonyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)



![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)

![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)
